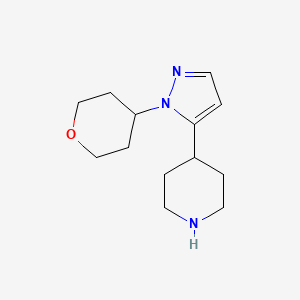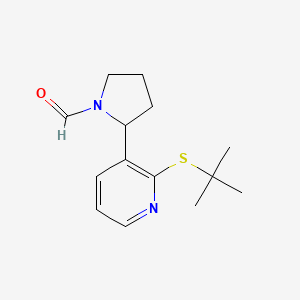![molecular formula C11H7N3O B11798374 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is an organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes a carbonitrile group and an oxo group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the reaction of 2,3’-bipyridine with suitable reagents to introduce the oxo and carbonitrile groups. One common method involves the use of cyanoacetic acid and a suitable oxidizing agent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form different derivatives.
Substitution: The carbonitrile group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it increases cyclic adenosine monophosphate (cAMP) levels, leading to various physiological effects such as increased cardiac contractility and vasodilation . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile.
Amrinone: 1,6-Dihydro-6-oxo-[3,4’-bipyridine]-5-carboxamide.
Uniqueness
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific structural features, such as the presence of both an oxo group and a carbonitrile group.
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-6-8-3-4-10(15)14-11(8)9-2-1-5-13-7-9/h1-5,7H,(H,14,15) |
InChI Key |
HBYRKPYGXWWPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=O)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)



![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)

![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)




